7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid is a prostanoid.
Scientific Research Applications
Catalytic Oxidation Applications
The study by Cao et al. (2018) discusses the controllable and selective catalytic oxidation of cyclohexene, leading to a variety of oxidation products with diverse functional groups. This process has significant applications in the chemical industry, where such intermediates are crucial for synthesizing a range of compounds. The ability to selectively target specific oxidation products can be valuable in producing substances structurally similar to the given compound (Cao et al., 2018).
Antioxidant Properties
Research by Razzaghi-Asl et al. (2013) reviews the antioxidant properties of hydroxycinnamic acids, focusing on structure-activity relationships. The findings from this review can provide insights into the potential antioxidant activity of compounds with similar structures, such as the hydroxy and carboxylic acid functionalities present in the compound (Razzaghi-Asl et al., 2013).
Biotechnological Production
Gao et al. (2011) discuss the biotechnological routes based on lactic acid production from biomass, which outlines the conversion of organic compounds into valuable chemicals. This approach could potentially be applied to the microbial or enzymatic synthesis of complex organic acids, including the compound of interest, leveraging biocatalysts for selective and efficient production processes (Gao et al., 2011).
Synthetic Methodologies
The synthesis and characterization of complex organic molecules are crucial for their application in various fields, including pharmaceuticals and materials science. Fatykhov et al. (2020) review synthetic approaches to unsymmetrically substituted dihydroxycoumarins, which could provide valuable methodologies for the synthesis or modification of structurally related compounds, such as the one . Understanding these synthetic pathways can aid in the design and development of new compounds with tailored properties (Fatykhov et al., 2020).
properties
Product Name |
7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid |
---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/t16-,17-,18+/m0/s1 |
InChI Key |
BGKHCLZFGPIKKU-OKZBNKHCSA-N |
Isomeric SMILES |
CCCCC[C@@H](C=C[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.